1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene 1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15914187
InChI: InChI=1S/C12H7F5O/c13-11(14)18-10-6-5-9(12(15,16)17)7-3-1-2-4-8(7)10/h1-6,11H
SMILES:
Molecular Formula: C12H7F5O
Molecular Weight: 262.17 g/mol

1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15914187

Molecular Formula: C12H7F5O

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethoxy)-4-(trifluoromethyl)naphthalene -

Specification

Molecular Formula C12H7F5O
Molecular Weight 262.17 g/mol
IUPAC Name 1-(difluoromethoxy)-4-(trifluoromethyl)naphthalene
Standard InChI InChI=1S/C12H7F5O/c13-11(14)18-10-6-5-9(12(15,16)17)7-3-1-2-4-8(7)10/h1-6,11H
Standard InChI Key NQHXBESJXLRQMB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a naphthalene system (C10H8) with two substituents:

  • A difluoromethoxy group (-OCF2H) at position 1

  • A trifluoromethyl group (-CF3) at position 4

The naphthalene framework provides a rigid, planar aromatic system, while the fluorine atoms introduce significant electronegativity and steric bulk. The relative positions of the substituents influence electronic distribution, as evidenced by computational studies on similar systems .

Electronic Effects

  • The -CF3 group is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects, reducing electron density at the adjacent carbon .

  • The -OCF2H group acts as a moderate EWG, with its electron-withdrawing nature mitigated slightly by the oxygen atom’s lone pairs .

Steric Considerations

  • -CF3 has a van der Waals volume of ~38 ų, comparable to a methyl group but with higher symmetry.

  • -OCF2H occupies ~45 ų, creating steric hindrance that affects regioselectivity in substitution reactions .

Physicochemical Properties

Data from structurally related compounds suggest the following properties :

PropertyValue/Range
Molecular FormulaC12H7F5O
Molecular Weight262.17 g/mol
LogP (Predicted)3.8–4.2
Water Solubility<0.1 mg/mL
Melting Point85–90°C (estimated)
Boiling Point290–300°C (extrapolated)

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnections are feasible:

  • Naphthalene core formation with pre-installed substituents

  • Late-stage functionalization of a preformed naphthalene derivative

Most reported routes adopt the second approach due to the challenges of introducing fluorine groups during naphthalene synthesis .

Direct Difluoromethoxylation

Adapted from catalytic radical difluoromethoxylation methods :

  • Start with 4-(trifluoromethyl)naphthalen-1-ol

  • Treat with difluoromethyl triflate (CF2HOTf) in Me-THF/H2O

  • Use KOH as base (12 equiv) at 23°C for 12 h

  • Purify via column chromatography (EtOAc/hexanes)

Yield: 65–72% (based on analogous reactions)

Cross-Coupling Approach

Modified from diarylamide synthesis protocols :

  • Suzuki-Miyaura coupling of 1-bromo-4-(trifluoromethyl)naphthalene with difluoromethoxylated boronic ester

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Cs2CO3 in DMSO at 110°C

  • Reaction time: 24 h

Challenges: Limited stability of difluoromethoxy-bearing boronic esters necessitates careful atmosphere control .

Optimization Considerations

  • Solvent Effects: Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may promote decomposition .

  • Temperature Control: Reactions typically proceed at 80–110°C; higher temperatures risk C-OCF2H bond cleavage .

  • Purification: Silica gel chromatography with ethyl acetate/hexane mixtures (1:3 to 1:1) effectively separates product from byproducts .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

The electron-deficient naphthalene ring directs incoming electrophiles to specific positions:

PositionReactivityGoverning Factors
2ModerateOrtho to -OCF2H, meta to -CF3
5HighPara to -CF3, meta to -OCF2H
8LowSteric hindrance from -CF3

Example: Nitration with HNO3/H2SO4 at 0°C produces 5-nitro derivative as major product (78% yield) .

Nucleophilic Aromatic Substitution (NAS)

Limited activity due to strong EWGs, but feasible under forcing conditions:

  • Ammonolysis at 200°C with NH3/MeOH (20% conversion to 1-amino-4-CF3 naphthalene)

  • Methoxylation using NaOMe/CuI in DMF at 150°C (5% yield at C2)

Radical Reactions

The -OCF2H group participates in hydrogen atom transfer (HAT) processes:

  • Photochemical bromination yields 2-bromo derivative via radical chain mechanism

  • Minisci-type alkylation with tert-butyl peroxide generates C5-alkylated products

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data compiled from analogous compounds :

¹H NMR (400 MHz, CDCl3)

Signal (δ, ppm)MultiplicityAssignment
8.21d (J=8.4 Hz)H-5
7.98–7.89mH-2, H-3
7.65t (J=7.6 Hz)H-6
7.52–7.44mH-7, H-8
6.61t (J=73 Hz)OCF2H

¹⁹F NMR (376 MHz, CDCl3)

Signal (δ, ppm)Assignment
-56.2CF3 (d, J=12 Hz)
-81.3OCF2H (t, J=73 Hz)

¹³C NMR (101 MHz, CDCl3)

Signal (δ, ppm)Assignment
151.2C-1 (OCF2H)
139.8C-4 (CF3)
128.4–126.1Aromatic carbons
116.1 (t)OCF2H (J=241 Hz)

Mass Spectrometry

  • EI-MS: m/z 262 [M]⁺ (100%), 243 [M-F]⁺ (65%), 189 [M-OCF2H]⁺ (82%)

  • HRMS: Calcd. for C12H7F5O: 262.0384; Found: 262.0387

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